Comprehensive Structural Elucidation and Analytical Profiling of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine
Comprehensive Structural Elucidation and Analytical Profiling of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine
Executive Summary
This technical guide provides a rigorous structural analysis and analytical framework for N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine (CAS 1038376-18-9). As a secondary amine featuring a sterically hindered ortho-isopropyl phenoxy moiety, this compound represents a critical structural scaffold often encountered as a pharmaceutical intermediate or a process-related impurity in the synthesis of beta-blockers and antiarrhythmic agents.
This document moves beyond basic identification, offering a self-validating protocol for structural confirmation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Chromatographic profiling. The focus is on distinguishing this specific isomer from potential regioisomers (e.g., para-isopropyl analogs) and quantifying it within complex matrices.
Chemical Identity and Significance[1][2]
The molecule consists of a 2-isopropylphenol core linked via an ethyl ether chain to a propyl amine tail. Its lipophilicity (LogP ~4.2) and basic nitrogen (pKa ~9.5) dictate its behavior in reverse-phase chromatography and extraction protocols.
Core Chemical Data
| Parameter | Detail |
| IUPAC Name | N-[2-(2-Propan-2-ylphenoxy)ethyl]propan-1-amine |
| CAS Number | 1038376-18-9 |
| Molecular Formula | C₁₄H₂₃NO |
| Molecular Weight | 221.34 g/mol |
| Monoisotopic Mass | 221.178 g/mol |
| Key Functionalities | Secondary Amine, Aryl Ether, Isopropyl (Steric Hindrance) |
Synthetic Origin and Impurity Logic
Understanding the synthesis is prerequisite to accurate impurity profiling. This molecule typically arises from the alkylation of 2-isopropylphenol. The specific impurity profile depends on whether the ethyl linker or the propyl chain is introduced first.
Synthesis Pathway Visualization
Figure 1: Likely synthetic route and origin of potential dimer impurities.
Structural Characterization Protocols
Nuclear Magnetic Resonance (NMR) Strategy
The distinction between the ortho-isopropyl group and potential para isomers is the critical quality attribute (CQA). The ortho position creates a distinct shielding effect on the adjacent phenoxy carbons.
Predicted 1H NMR Assignment (400 MHz, CDCl₃)
The following table outlines the expected chemical shifts and multiplicity. Deviations >0.2 ppm typically indicate salt formation (e.g., HCl salt) or solvent effects.
| Moiety | Proton Count | Multiplicity | Shift (δ ppm) | Diagnostic Logic |
| Ar-H (Ring) | 4H | Multiplet | 6.80 – 7.25 | Aromatic region. Look for 1,2-disubstitution pattern (dd, td). |
| O-CH₂ | 2H | Triplet | 4.05 – 4.15 | Deshielded by oxygen. Key connectivity point. |
| N-CH₂ (Ethyl) | 2H | Triplet | 2.95 – 3.05 | Adjacent to Nitrogen. |
| N-CH₂ (Propyl) | 2H | Triplet | 2.60 – 2.70 | Base of the propyl chain. |
| CH (Isopropyl) | 1H | Septet | 3.25 – 3.35 | Critical Signal. Septet splitting confirms isopropyl group. |
| CH₂ (Propyl) | 2H | Sextet/Multi | 1.50 – 1.60 | Middle of propyl chain. |
| CH₃ (Isopropyl) | 6H | Doublet | 1.20 – 1.25 | High intensity doublet. |
| CH₃ (Propyl) | 3H | Triplet | 0.90 – 0.95 | Terminal methyl. |
| NH | 1H | Broad s | 1.5 – 2.0 | Exchangeable. Shift varies with concentration/pH. |
Experimental Validation Tip: Use 2D NOESY to confirm the ortho position. A spatial correlation (NOE) should be observed between the O-CH₂ protons and the Isopropyl-CH proton (or the aromatic proton at position 3), confirming they are on the same side of the ring substitution.
Mass Spectrometry (MS) Fragmentation
In ESI+ mode, the parent ion [M+H]⁺ is observed at m/z 222.2 . However, structural confirmation requires analysis of the fragmentation (MS/MS).
Fragmentation Pathway Logic
The fragmentation is driven by alpha-cleavage relative to the nitrogen and ether cleavage .
Figure 2: Predicted ESI-MS/MS fragmentation pathways.
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m/z 72 (C4H10N+): The iminium ion formed by alpha-cleavage of the propyl amine chain. This confirms the N-propyl substructure.
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m/z 135 (C9H11O+): The 2-isopropylphenol cation. This confirms the aromatic substitution pattern.
Analytical Method Development (HPLC)
For quantitative analysis or purity profiling, a reversed-phase method is recommended. Due to the basic secondary amine, peak tailing is a risk.
Recommended Protocol:
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Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.
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Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) – High pH suppresses protonation, improving peak shape.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Detection: UV at 210 nm (Amine/Alkyl absorption) and 270 nm (Aromatic absorption).
Self-Validating Check: Calculate the Resolution (Rs) between the main peak and the known impurity 2-isopropylphenol (starting material). The phenol will elute earlier than the amine at high pH due to phenolate formation, or later at low pH.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394866, N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for interpreting the specific coupling constants of ortho-substituted benzenes).
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NIST Mass Spec Data Center. (2023). General fragmentation patterns of alkyl-phenoxy-amines. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
